1,3-Thiazol-5-ylmethanethiol

Physicochemical characterization Property comparison Building block selection

1,3-Thiazol-5-ylmethanethiol (CAS 1024284-51-2) is a sulfur-containing heterocyclic compound featuring a five-membered thiazole ring with a methanethiol (-CH₂SH) substituent at the 5-position. It belongs to the thiazole family, a privileged scaffold in medicinal chemistry found in numerous clinically used drugs including nizatidine, meloxicam, ritonavir, tiazofurin, bleomycin, and nitazoxanide.

Molecular Formula C4H5NS2
Molecular Weight 131.21
CAS No. 1024284-51-2
Cat. No. B2365262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Thiazol-5-ylmethanethiol
CAS1024284-51-2
Molecular FormulaC4H5NS2
Molecular Weight131.21
Structural Identifiers
SMILESC1=C(SC=N1)CS
InChIInChI=1S/C4H5NS2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
InChIKeyMNXHELVQMHZHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Thiazol-5-ylmethanethiol (CAS 1024284-51-2) Procurement Baseline: Unsubstituted Thiazole Core Building Block


1,3-Thiazol-5-ylmethanethiol (CAS 1024284-51-2) is a sulfur-containing heterocyclic compound featuring a five-membered thiazole ring with a methanethiol (-CH₂SH) substituent at the 5-position [1]. It belongs to the thiazole family, a privileged scaffold in medicinal chemistry found in numerous clinically used drugs including nizatidine, meloxicam, ritonavir, tiazofurin, bleomycin, and nitazoxanide [2]. The compound serves as a fragment-sized building block for organic synthesis and drug discovery applications, with a molecular weight of 131.2 g/mol, XLogP3-AA of 1.1, and topological polar surface area of 42.1 Ų [1].

Why Generic 1,3-Thiazol-5-ylmethanethiol Substitution Fails: Reactivity Variability Among Fragment-Sized Thiazoles


Fragment-sized thiazole derivatives cannot be generically substituted due to substantial variability in chemical reactivity that correlates directly with substitution pattern. A systematic profiling study of 49 fragment-sized thiazoles and thiadiazoles demonstrated that nonspecific reactivity—including thiol reactivity and redox activity—varies significantly depending on substituent identity and position, necessitating careful compound-specific validation rather than class-based interchangeability [1]. The methanethiol moiety at the 5-position of this compound confers distinct nucleophilic and metal-coordinating properties that differ fundamentally from 2-substituted analogs (e.g., 2-isopropyl or 2-methyl derivatives) or oxygen-containing analogs such as 5-thiazolemethanol [2]. Procurement decisions must therefore be guided by the specific substitution architecture rather than generic thiazole class membership.

1,3-Thiazol-5-ylmethanethiol Quantitative Differentiation Evidence: Physicochemical and Reactivity Comparisons


Physicochemical Differentiation: 1,3-Thiazol-5-ylmethanethiol vs. 5-Thiazolemethanol (Oxygen Analog)

The thiol (-SH) functionality of 1,3-Thiazol-5-ylmethanethiol confers fundamentally different physicochemical and reactivity properties compared to its oxygen analog 5-thiazolemethanol. The thiol group provides enhanced nucleophilicity and distinct metal-binding capacity for coordination chemistry applications, while the oxygen analog cannot participate in thiol-specific transformations such as disulfide bond formation or metal-thiolate complexation [1]. Physical property divergence includes molecular weight (131.2 vs. 113.14 g/mol), hydrogen bond donor count (1 vs. 1), and hydrogen bond acceptor count (3 vs. 2), with the sulfur atom contributing additional polarizable electron density [1].

Physicochemical characterization Property comparison Building block selection

Regioisomeric Differentiation: 5-Position Methanethiol vs. 2-Position Substituted Thiazole Analogs

The 5-position methanethiol substitution of this compound provides distinct synthetic utility compared to 2-substituted analogs such as 2-(propan-2-yl)-1,3-thiazol-5-ylmethanethiol (CAS 1420904-22-8). The absence of a 2-position substituent preserves the electrophilic character of the C2 position, enabling downstream functionalization strategies (e.g., directed C-H arylation or alkylation) that would be blocked in 2-substituted derivatives [1]. Systematic SAR studies on thiazole 5-substituents have demonstrated that substitution patterns dramatically influence biological target engagement, with 5-heteroalkyl modifications altering MetAP1 inhibitory activity by orders of magnitude [2].

Regioselective synthesis Substitution pattern SAR optimization

Fragment Library Profiling: Thiol Reactivity Classification Among Fragment-Sized Thiazoles

In a systematic profiling study of 49 fragment-sized thiazoles and thiadiazoles, compounds were evaluated in a cascade of biochemical inhibition assays, redox activity screens, thiol reactivity assessments, and stability tests [1]. The study established that thiazole derivatives exhibit varying degrees of nonspecific inhibition and thiol reactivity that must be correlated with specific on-target engagement rather than assumed from class membership. Compounds containing free thiol groups (including methanethiol-substituted thiazoles) require particular scrutiny regarding oxidation susceptibility and nonspecific protein binding, distinguishing them from thiol-absent analogs such as amine- or nitrile-substituted thiazoles [1].

Fragment-based drug discovery Thiol reactivity Hit validation

Physical Property Comparison: Boiling Point and Vapor Pressure vs. 5-Thiazolemethanol

The computed physical properties of 1,3-Thiazol-5-ylmethanethiol indicate moderate volatility with a boiling point of 237.4±15.0 °C at 760 mmHg, vapor pressure of 0.1±0.5 mmHg at 25 °C, density of 1.3±0.1 g/cm³, and enthalpy of vaporization of 45.5±3.0 kJ/mol [1]. These values differ from oxygen-containing analogs due to the sulfur atom's contribution to intermolecular interactions and molecular polarizability. The boiling point falls within a range suitable for distillation-based purification while remaining sufficiently high to avoid excessive volatility during ambient-temperature handling, a practical consideration for laboratory-scale synthesis.

Physical property Volatility Purification method

Computed Lipophilicity and Polar Surface Area: Fragment Property Differentiation for Drug Discovery

1,3-Thiazol-5-ylmethanethiol exhibits computed drug-likeness parameters including XLogP3-AA of 1.1, topological polar surface area (TPSA) of 42.1 Ų, and hydrogen bond donor/acceptor counts of 1 and 3, respectively [1]. These values position the compound within favorable property space for fragment-based drug discovery, with lipophilicity (XLogP3 1.1) balancing membrane permeability potential with aqueous solubility. The TPSA of 42.1 Ų falls well below the 140 Ų threshold commonly associated with oral bioavailability, supporting its suitability as a fragment starting point [2].

Lipophilicity Drug-likeness Fragment screening

1,3-Thiazol-5-ylmethanethiol: Validated Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: Thiazole Scaffold Screening Libraries

As a fragment-sized thiazole (MW 131.2 g/mol), this compound is suited for inclusion in fragment screening libraries targeting diverse biological systems. The thiazole core is a privileged scaffold present in numerous approved drugs [1]. Systematic profiling of 49 fragment-sized thiazoles has established that such compounds require careful validation of reactivity and target engagement [2]. The unsubstituted nature of this compound provides a minimal core for subsequent structure-guided elaboration, while its computed lipophilicity (XLogP3 1.1) and polar surface area (42.1 Ų) fall within favorable fragment property ranges [1].

Synthetic Intermediate for Bis(Thiazol-5-yl)methane Derivatives

The methanethiol functionality at the 5-position enables this compound to serve as a precursor for bis(thiazol-5-yl)methane derivatives. Literature precedent demonstrates that 5-substituted thiazoles can be elaborated into bis(thiazol-5-yl)methane structures, which have been screened for antibacterial and antioxidant activities [1]. The thiol group provides a reactive handle for coupling reactions, disulfide formation, or metal coordination chemistry, distinguishing this compound from oxygenated analogs that lack these transformation pathways.

Metal Coordination Chemistry and Catalyst Development

The thiol group of 1,3-Thiazol-5-ylmethanethiol confers metal-binding capacity relevant to coordination chemistry and catalyst development. Thiazole-based ligands have been employed in the synthesis of 3d-metal complexes with demonstrated biological properties [1]. The combination of a nitrogen-containing heterocyclic ring and a thiol donor group provides a bidentate coordination motif distinct from oxygen-only or nitrogen-only ligand systems, offering unique opportunities for tuning metal complex geometry and electronic properties.

Covalent Inhibitor Design and Chemical Probe Development

The free thiol group enables thiol-disulfide exchange chemistry and covalent modification strategies. In fragment-based drug discovery contexts, compounds containing reactive thiol groups can be leveraged for covalent inhibitor design when the target protein contains an accessible cysteine residue in the active site. The thiol reactivity profiling established for thiazole-containing fragments [1] provides a framework for distinguishing specific target engagement from nonspecific reactivity, a critical consideration when procuring thiol-containing building blocks for covalent probe development.

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